4-Bromo-2-fluoro-1-naphthyl Acetate
Description
Contextualization within Polycyclic Aromatic Compound Research
Polycyclic aromatic hydrocarbons (PAHs) are a significant focus of scientific research due to their prevalence and diverse applications. nih.govunm.ac.id Naphthalene (B1677914) is the simplest PAH, and its derivatives are fundamental building blocks in the synthesis of more complex molecules. ijrpr.comekb.eg Research into PAHs extends from environmental science, where their presence as pollutants is monitored, to materials science, where they form the backbone of advanced materials. unm.ac.idfrontiersin.org
Functionalized naphthalenes, including halogenated variants, are crucial for creating dyes, polymers, and pharmaceutical agents. ekb.eggoogle.com The strategic placement of substituents allows chemists to fine-tune the molecule's properties, such as its light-absorption characteristics, electronic conductivity, and biological activity. nih.gov The study of compounds like 4-bromo-2-fluoro-1-naphthyl acetate (B1210297) contributes to a deeper understanding of structure-property relationships in these complex aromatic systems. nih.govlibretexts.org
Historical Development of Halogenated Naphthalene Derivatives in Chemical Synthesis
The history of naphthalene chemistry began in the early 19th century with its isolation from coal tar. ijrpr.comekb.eg Michael Faraday determined its empirical formula in 1826. ekb.eg For many decades, coal tar remained the primary source of naphthalene. ijrpr.com The development of halogenated naphthalenes followed as chemists explored the reactivity of the aromatic rings.
Early methods for creating halogenated derivatives were often direct reactions with elemental halogens. Patents from the 1930s describe processes for preparing chloro- and bromo-naphthalenes, sometimes using a sulfonic acid group to direct the position of the incoming halogen. google.com These early syntheses provided access to a new class of chemical intermediates.
In modern organic synthesis, more sophisticated and regioselective methods have been developed. Techniques such as rhenium-catalyzed reactions and palladium-catalyzed cross-couplings (like the Suzuki-Miyaura coupling) allow for the precise construction of highly substituted naphthalene derivatives. frontiersin.orgresearchgate.net These advanced methods have made it possible to synthesize complex molecules like 4-bromo-2-fluoro-1-naphthyl acetate with high precision, starting from precursors like 1-bromo-2-naphthol. frontiersin.org
Structural Significance of this compound in Chemical Sciences
The specific arrangement of substituents in this compound imparts a unique chemical character to the molecule. Each functional group—the bromine atom, the fluorine atom, and the acetate group—plays a distinct role defined by its position on the naphthalene scaffold.
The naphthalene ring system is more reactive than benzene (B151609), and substitution at the 1-position (alpha position) is generally favored over the 2-position (beta position) because it proceeds through a more stable carbocation intermediate. libretexts.orgspcmc.ac.in
1-Acetate Group (-OAc): The acetate group at the 1-position is an electron-donating group by resonance and can be readily hydrolyzed to a hydroxyl group (-OH), yielding 4-bromo-2-fluoro-1-naphthol. This makes the acetate a useful protecting group for the highly reactive naphthol. 1-Naphthyl acetate itself is used as a substrate in biochemical assays to detect esterase activity. medchemexpress.com
2-Fluoro Group (-F): Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. nih.gov However, it can also act as a weak π-electron donor through resonance. nih.gov Its small size means it doesn't significantly alter the molecule's shape. nih.gov Placing fluorine at the 2-position modifies the electronic density of the adjacent carbons, influencing the ring's reactivity towards further substitution. The introduction of fluorine into aromatic systems is a key strategy in medicinal chemistry and materials science to enhance properties like thermal stability and metabolic resistance. nih.gov
4-Bromo Group (-Br): Bromine, like other halogens, is an electron-withdrawing group inductively but an electron-donating group via resonance. It is also a good leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making the 4-position a handle for further molecular elaboration. The presence of bromine provides a reactive site for building more complex structures onto the naphthalene core. frontiersin.org
The combination of these three groups in this specific regioisomeric arrangement creates a versatile chemical intermediate. The differing electronic natures of the fluorine and bromine atoms, coupled with the reactivity of the acetate group, allow for selective, stepwise modifications of the molecule.
Data Tables
Table 1: Predicted Physicochemical Properties of Naphthalene Derivatives
This table compares the predicted and known properties of the parent compound, 1-naphthyl acetate, with related halogenated structures. Data for the title compound is estimated based on chemical principles and data from similar molecules, as direct experimental values are not widely published.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 |
| 1-Naphthyl acetate | C₁₂H₁₀O₂ | 186.21 nih.gov | 43-46 sigmaaldrich.com | 2.8 nih.gov |
| 4-Bromo-1-naphthyl acetate | C₁₂H₉BrO₂ | 265.11 anaxlab.com | 50-53 anaxlab.com | 3.6 (Predicted) |
| (4-Bromo-6-fluoronaphthalen-2-yl) acetate | C₁₂H₈BrFO₂ | 283.09 nih.gov | Not Available | 3.7 nih.gov |
| This compound | C₁₂H₈BrFO₂ | 283.09 | (Estimated) | (Estimated) |
XLogP3 is a measure of hydrophobicity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrFO2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
(4-bromo-2-fluoronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8BrFO2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
InChI Key |
QUCJPBADRPDJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Bromo 2 Fluoro 1 Naphthyl Acetate and Its Precursors
Strategies for Regioselective Halogenation of Naphthalene (B1677914) Scaffolds
The introduction of halogen atoms at specific positions on the naphthalene ring is a critical step in the synthesis of the target molecule. The electronic properties of the naphthalene system and the directing effects of existing substituents guide the regioselectivity of these reactions. researchgate.netyoutube.com
Bromination Protocols and Selectivity Control
The bromination of naphthalene and its derivatives can be achieved using various reagents and conditions, with the regioselectivity being a key challenge. researchgate.netcardiff.ac.uk Direct bromination of naphthalene often leads to a mixture of isomers, with the 1- and 4-positions being the most reactive in electrophilic aromatic substitution. youtube.com For instance, the reaction of naphthalene with bromine can yield 1,4-dibromonaphthalene (B41722). researchgate.netgreenchemistry.ru The choice of brominating agent and reaction conditions can significantly influence the product distribution. Common brominating agents include bromine (Br₂), often in the presence of a catalyst like iron(III) bromide (FeBr₃), and N-bromosuccinimide (NBS). youtube.comresearchgate.netprepchem.com
The synthesis of bromonaphthalene derivatives can be achieved with high selectivity under controlled conditions. For example, the reaction of 1-bromonaphthalene (B1665260) with bromine at low temperatures can afford 1,4-dibromonaphthalene in high yield. researchgate.net The use of solid catalysts like zeolites has also been explored to enhance the regioselectivity of naphthalene bromination, favoring the formation of specific isomers. greenchemistry.ruresearchgate.net For the synthesis of a precursor to the target molecule, such as 4-bromo-2-fluoro-1-naphthol, a plausible route would involve the bromination of a suitably substituted naphthalene derivative. One approach could start with 2-fluoroaniline, which can be brominated to yield 4-bromo-2-fluoroaniline (B1266173). prepchem.com This intermediate can then be further transformed into the desired naphthol derivative. Another strategy involves the bromination of 4-fluoroacetanilide (B1213217) with hydrobromic acid in the presence of an oxidizing agent. google.com
| Starting Material | Brominating Agent | Conditions | Product(s) | Yield | Reference |
| Naphthalene | Bromine | Dichloromethane, -30 to -50 °C | 1,4-Dibromonaphthalene | 90% | researchgate.net |
| 1-Bromonaphthalene | Bromine | CCl₄, reflux | 1,5-Dibromonaphthalene | 80% | researchgate.net |
| Naphthalene | Bromine (3 equiv.) | Room temperature | 1,4,6-Tribromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | 66%, 8%, 10% | cardiff.ac.uk |
| 2-Fluoroaniline | N-Bromosuccinimide | Methylene chloride, 0 °C | 4-Bromo-2-fluoroaniline | - | prepchem.com |
| 2-Fluorophenol | Bromine | Methylene chloride, ~3 °C to room temp | 2-Fluoro-4-bromophenol | 90% | chemicalbook.com |
| Naphthalene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ball mill, Zeolite catalyst | Monobromonaphthalene, Dibromonaphthalene | - | researchgate.net |
Fluorination Techniques and Challenges
Introducing a fluorine atom onto the naphthalene ring presents its own set of challenges. Direct fluorination is often difficult to control due to the high reactivity of fluorinating agents. nih.gov Therefore, indirect methods are commonly employed. One established method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, although this method has its limitations. researchgate.netgoogle.com
Modern fluorination techniques often utilize electrophilic fluorinating reagents like Selectfluor™ (F-TEDA-BF₄). researchgate.net The regioselectivity of these reactions can be influenced by the electronic nature of the substituents already present on the naphthalene ring. For instance, electron-donating groups can direct the incoming fluorine atom. researchgate.net The synthesis of 2-bromo-6-fluoronaphthalene (B1267477) has been achieved from toluic acid through a multi-step process involving bromination, debromination, diazotization, and thermal cracking. google.com Another approach to a fluorinated precursor could involve the use of 2-fluoroaniline, which can be prepared and then further functionalized. prepchem.com The synthesis of fluorinated polyketides has been demonstrated by engineering metabolic pathways to incorporate fluoroacetate. nih.gov
Esterification Approaches to Naphthyl Acetates
The final step in the synthesis of 4-bromo-2-fluoro-1-naphthyl acetate (B1210297) is the esterification of the corresponding naphthol precursor, 4-bromo-2-fluoro-1-naphthol. This transformation can be accomplished through several methods.
Direct Acetylation of Naphthols
Direct acetylation of naphthols is a common and efficient method for preparing naphthyl acetates. praxilabs.com This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride as the acetylating agent. The reaction can be performed under various conditions, including in the presence of a base or a catalyst. praxilabs.comresearchgate.net For example, β-naphthyl acetate can be synthesized by reacting β-naphthol with acetic anhydride in an alkaline medium. praxilabs.com The use of catalysts like iodine or nickel salts has been shown to improve the efficiency of the acetylation of naphthols. researchgate.netresearchgate.net An environmentally friendly protocol for the selective acetylation of 2-naphthol (B1666908) to 2-naphthyl acetate has been developed using nickel homogeneous catalysts. researchgate.net
| Naphthol | Acetylating Agent | Catalyst/Conditions | Product | Yield | Reference |
| β-Naphthol | Acetic Anhydride | Alkaline media | β-Naphthyl Acetate | - | praxilabs.com |
| Phenols and Naphthols | Acetic Anhydride | Calcinated Egg Shell (CES) in aqueous medium | O-acetylated products | - | researchgate.net |
| 2-Naphthol | Acetic Acid | Nickel Nitrate (B79036) | 2-Naphthyl Acetate | up to 90% conversion | researchgate.net |
| β-Naphthol | Acetic Anhydride | Iodine, solvent-free | β-Naphthyl Acetate | 98.0% | researchgate.net |
Alternative Esterification Pathways
While direct acetylation is prevalent, other esterification methods can also be considered. One such method involves the reaction of naphthalene with an aliphatic carboxylic acid in the presence of a cobalt(II) salt, a ketone, and oxygen. google.com This process allows for the direct formation of α-naphthyl esters from naphthalene. google.com Another approach involves the synthesis of 3-acetyl-4-naphthols from 1,5,7-trialkoxy-4-naphthols, which can serve as precursors to more complex structures. rsc.org
Multi-Step Synthesis from Accessible Starting Materials
The synthesis of 4-bromo-2-fluoro-1-naphthyl acetate is inherently a multi-step process, starting from readily available precursors. A logical synthetic route would involve the sequential introduction of the required functional groups onto the naphthalene core.
A plausible synthetic pathway could commence with a commercially available fluorinated or brominated naphthalene derivative, or even a simpler aromatic compound that can be elaborated into the desired naphthalene system. For instance, starting with 2-fluoroaniline, one could perform a bromination reaction to introduce the bromine atom at the 4-position, yielding 4-bromo-2-fluoroaniline. prepchem.com Subsequent diazotization and hydrolysis would lead to 4-bromo-2-fluoro-1-naphthol. The final step would be the acetylation of this naphthol intermediate to afford the target compound, this compound.
Alternatively, a route could begin with a substituted aniline, such as in the multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline, which involves acetylation followed by electrophilic aromatic substitution with bromine. researchgate.net A similar strategy could be adapted for the synthesis of the fluorinated analogue. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline also demonstrates a multi-step approach involving nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net Furthermore, the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene has been reported through a two-step process involving a Birch reduction followed by reaction with dichlorocarbene. researchgate.net These examples highlight the various strategies that can be employed to construct complex naphthalene derivatives from simpler starting materials.
Conversion of Halogenated Naphthols
The most direct route to this compound involves the esterification of a pre-synthesized precursor, 4-bromo-2-fluoro-1-naphthol. This conversion is typically achieved through an acetylation reaction.
Acetylation of Naphthols:
The acetylation of naphthols is a fundamental transformation in organic synthesis. Various methods have been developed, often employing acetic anhydride or acetyl chloride as the acetylating agent. The reaction can be catalyzed by acids or bases, or proceed under neutral conditions, sometimes with the aid of a catalyst to improve reaction rates and yields.
Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, nickel-based catalysts have been shown to be effective for the acetylation of naphthols. In one study, a range of nickel salts were evaluated for the acetylation of 2-naphthol, with nickel nitrate demonstrating superior catalytic performance. sciencepublishinggroup.comresearchgate.net The use of a catalytic amount of nickel nitrate in acetonitrile (B52724) under reflux conditions afforded 2-naphthyl acetate in high yields. sciencepublishinggroup.comresearchgate.net This approach avoids the use of stoichiometric amounts of corrosive acid or base catalysts, aligning with the principles of green chemistry. sciencepublishinggroup.comresearchgate.net
Another green approach involves the use of a Ni/SiO2 catalyst, which has been successfully employed for the acetylation of phenols and naphthols under mild liquid phase conditions. arabjchem.org This heterogeneous catalyst offers the advantage of easy separation and reusability, contributing to a more sustainable process. arabjchem.org The reaction of 1-naphthol (B170400) with acetic anhydride in the presence of 10% Ni/SiO2 resulted in a 90% conversion to the corresponding acetate. arabjchem.org
The table below summarizes representative conditions for the acetylation of naphthols, which can be adapted for the synthesis of this compound from its corresponding naphthol precursor.
| Catalyst | Acetylating Agent | Solvent | Conditions | Conversion/Yield | Reference |
| Nickel Nitrate | Acetic Acid | Acetonitrile | Reflux | High Yield | sciencepublishinggroup.comresearchgate.net |
| 10% Ni/SiO2 | Acetic Anhydride | Acetonitrile | Reflux | 90% (for 1-naphthol) | arabjchem.org |
| Calcinated Egg Shell (CES) | Acetic Anhydride | Water | Room Temperature | High Yield | researchgate.net |
Sequential Functionalization of Naphthalene Rings
The synthesis of the key precursor, 4-bromo-2-fluoro-1-naphthol, necessitates the sequential introduction of bromo and fluoro substituents onto the naphthalene ring, along with the hydroxyl group. The regioselectivity of these halogenation reactions is crucial.
Bromination and Fluorination Strategies:
The functionalization of naphthalene derivatives can be achieved through various methods, including electrophilic aromatic substitution. The directing effects of the substituents on the naphthalene ring guide the position of incoming electrophiles.
For instance, the bromination of 2-acetyl-1-naphthol using bromine in acetic acid has been reported to yield 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one. researchgate.net This indicates that the C4 position is susceptible to bromination.
Continuous flow methodologies offer a modern approach to halogenation reactions, providing enhanced control over reaction parameters and improving safety. A study on the continuous flow bromination and fluorination of a 1-substituted-2-naphthol derivative demonstrated the feasibility of these transformations. researchgate.net Bromination was achieved using N-Bromosuccinimide (NBS) and potassium carbonate in a mixture of acetonitrile and water, while fluorination was carried out using Selectfluor in acetonitrile. researchgate.net These methods could potentially be adapted for the synthesis of 4-bromo-2-fluoro-1-naphthol.
The synthesis of multisubstituted naphthalenes can also be accomplished through cycloaddition reactions. A method involving the [4+2] cycloaddition of 4-hydroxy-2-pyrones with o-silylaryl triflates has been developed to produce a variety of functionalized naphthalenes, including those bearing bromo and fluoro groups. rsc.org This approach allows for the construction of the naphthalene core with predefined substitution patterns.
A plausible synthetic sequence for 4-bromo-2-fluoro-1-naphthol could involve:
Fluorination of 1-naphthol: Introduction of a fluorine atom at the C2 position.
Bromination of 2-fluoro-1-naphthol: Subsequent introduction of a bromine atom at the C4 position. The activating hydroxyl group and the deactivating but ortho-, para-directing fluoro group would influence the regioselectivity of this step.
The following table outlines general conditions for the halogenation of naphthalene derivatives.
| Reaction | Reagent | Catalyst/Base | Solvent | Product Type | Reference |
| Bromination | N-Bromosuccinimide (NBS) | K2CO3 | Acetonitrile/Water | Brominated Naphthol | researchgate.net |
| Fluorination | Selectfluor | - | Acetonitrile | Fluorinated Naphthol | researchgate.net |
| Bromination | Br2 | - | Acetic Acid | Brominated Acetyl-naphthol | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this translates to the use of non-toxic reagents and solvents, energy-efficient processes, and the generation of minimal waste.
Several of the methodologies discussed above align with green chemistry principles. The use of heterogeneous catalysts like Ni/SiO2 for acetylation is advantageous as it simplifies product purification and allows for catalyst recycling. arabjchem.org Similarly, the application of calcinated eggshell, a waste material, as a catalyst for acetylation in an aqueous medium represents a highly sustainable approach. researchgate.net
Enzymatic catalysis offers another powerful green alternative. Lipase-mediated acetylation of alcohols and phenols has been explored, often exhibiting high selectivity under mild conditions. nih.gov The use of ethylene (B1197577) glycol diacetate (EGDA) as a green solvent and acetyl donor in lipase-catalyzed acetylations has been demonstrated for a variety of alcohols and phenols. nih.gov
The adoption of continuous flow processing for halogenation reactions not only improves control and safety but can also lead to higher energy efficiency and reduced solvent usage compared to traditional batch processes. researchgate.net
The development of one-pot, multi-component reactions is another cornerstone of green chemistry. A protocol for the synthesis of 1-amidoalkyl-2-naphthols using tannic acid as a biodegradable catalyst under solvent-free conditions highlights the potential for creating complex molecules in an environmentally friendly manner. arabjchem.orgresearchgate.net While not directly applicable to the target molecule, the principles can inspire the design of greener synthetic routes.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing reaction times and energy consumption.
Key Parameters for Optimization:
Catalyst Loading: The amount of catalyst used can significantly impact reaction rates and yields. For the nickel nitrate-catalyzed acetylation of 2-naphthol, it was found that a specific catalyst loading provided the best conversion. sciencepublishinggroup.comresearchgate.net
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics. Studies on acetylation have explored various solvents, including acetonitrile and, in greener approaches, water or solvent-free conditions. sciencepublishinggroup.comresearchgate.netarabjchem.orgresearchgate.net
Temperature: Reaction temperature is a critical parameter. While some acetylations proceed at room temperature, others require reflux to achieve reasonable reaction rates. arabjchem.orgresearchgate.net
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Reagent Stoichiometry: The molar ratio of the reactants, particularly the acetylating agent, should be optimized to ensure complete conversion of the starting material without excessive use of reagents.
An example of optimization is the study of the acetylation of 2-naphthol, where different nickel catalysts and their loadings were systematically evaluated to identify the most effective system. sciencepublishinggroup.comresearchgate.net Similarly, in the development of green protocols, different methods (microwave irradiation, oil bath, hot plate) and catalyst concentrations were compared to find the most efficient conditions for the synthesis of 1-amidoalkyl-2-naphthols. arabjchem.orgresearchgate.net
The table below provides a conceptual framework for optimizing the final acetylation step in the synthesis of this compound.
| Parameter | Range/Options to be Tested | Monitored Outcome |
| Catalyst | Nickel Nitrate, Ni/SiO2, Lipase | Yield, Purity, Reaction Time |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride, EGDA | Yield, Selectivity |
| Solvent | Acetonitrile, Dichloromethane, Water, Solvent-free | Yield, Environmental Impact |
| Temperature | Room Temperature, 40°C, 60°C, Reflux | Reaction Rate, Yield |
| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% | Cost-effectiveness, Yield |
By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring high yields and purity while adhering to the principles of efficient and sustainable chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 1 Naphthyl Acetate
Halogen-Directed Reactivity
The presence of two different halogen atoms, bromine and fluorine, on the naphthalene (B1677914) ring of 4-Bromo-2-fluoro-1-naphthyl Acetate (B1210297) imparts a significant influence on its reactivity. These halogens, being electronegative, withdraw electron density from the aromatic system, thereby affecting its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Naphthalene Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of 4-Bromo-2-fluoro-1-naphthyl Acetate, both the bromo and fluoro substituents, along with the acetyl group, contribute to the activation of the naphthalene ring towards nucleophilic attack.
The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. libretexts.orgyoutube.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring.
For this compound, a nucleophile could potentially attack either the carbon bearing the fluorine atom (C-2) or the carbon bearing the bromine atom (C-4). The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com This trend is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. Therefore, it is anticipated that nucleophilic attack would preferentially occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion.
A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 4-bromo-2-methoxy-1-naphthyl acetate.
| Reactant | Nucleophile | Predicted Major Product | Predicted Minor Product |
| This compound | Sodium Methoxide (NaOCH₃) | 4-Bromo-2-methoxy-1-naphthyl Acetate | 2-Fluoro-4-methoxy-1-naphthyl Acetate |
| This compound | Sodium Thiophenoxide (NaSPh) | 4-Bromo-2-(phenylthio)-1-naphthyl Acetate | 2-Fluoro-4-(phenylthio)-1-naphthyl Acetate |
| This compound | Ammonia (NH₃) | 4-Bromo-2-amino-1-naphthyl Acetate | 2-Fluoro-4-amino-1-naphthyl Acetate |
Electrophilic Aromatic Substitution Pathways
While the electron-withdrawing nature of the substituents deactivates the naphthalene ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. The directing influence of the existing substituents plays a critical role in determining the position of the incoming electrophile. Naphthalene itself is more reactive than benzene (B151609) in EAS, and substitution typically favors the 1-position (α-position) due to the formation of a more stable carbocationic intermediate (a naphthalenonium ion) that preserves the aromaticity of one of the rings. youtube.comlibretexts.orgwordpress.comyoutube.com
In this compound, we have three substituents to consider:
Acetate group (-OAc) at C-1: An ortho, para-directing activator.
Fluoro group (-F) at C-2: An ortho, para-directing deactivator.
Bromo group (-Br) at C-4: An ortho, para-directing deactivator.
The directing effects of these groups will influence the regioselectivity of the reaction. The positions available for substitution are C-3, C-5, C-6, C-7, and C-8. The interplay of the activating and deactivating effects, as well as steric hindrance, will determine the final product distribution. For example, in a nitration reaction using nitric and sulfuric acids, the nitro group would be directed to one of the available positions, with the precise outcome depending on the relative strengths of the directing groups and the reaction conditions. Predicting the exact major product is complex without experimental data, but positions activated by the acetate group and not sterically hindered would be likely candidates.
Ester Hydrolysis Mechanisms and Kinetics
The acetate group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding naphthol and acetic acid. This transformation can be catalyzed by acids, bases, or enzymes.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound proceeds via a well-established mechanism. The first step involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of acetic acid, followed by deprotonation, yields the final product, 4-bromo-2-fluoro-1-naphthol. Each step in this process is reversible.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. studysmarter.co.uk This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the naphthoxide anion as the leaving group and forming acetic acid. The naphthoxide is a better leaving group than the alkoxide that would be formed from a simple alkyl acetate. The newly formed acetic acid is immediately deprotonated by the strongly basic naphthoxide, driving the reaction to completion. The final products are the naphthoxide salt and acetate. Subsequent acidification is required to obtain the neutral 4-bromo-2-fluoro-1-naphthol.
The kinetics of the alkaline hydrolysis of related naphthyl acetates have been studied, and the reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide ion. chempedia.info
Enzymatic Hydrolysis Mechanisms (Purely chemical/biochemical mechanism focus)
Esterase enzymes, a class of hydrolases, can efficiently catalyze the hydrolysis of ester bonds. nih.govnih.gov Naphthyl acetates are commonly used as substrates to assay for esterase activity. medchemexpress.comsigmaaldrich.cn The enzymatic hydrolysis of this compound would likely follow a mechanism similar to that of other esterases, such as acetylcholinesterase or chymotrypsin. acs.org
The active site of an esterase typically contains a catalytic triad (B1167595) of amino acid residues, often serine, histidine, and aspartate or glutamate. The hydrolysis mechanism generally involves two main stages: acylation and deacylation.
Acylation: The serine hydroxyl group, activated by the nearby histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the naphthol product and forming an acyl-enzyme intermediate where the acetyl group is covalently bonded to the serine residue.
Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the active enzyme and releases the second product, acetic acid.
The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model, characterized by the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic rate constant (k_cat). acs.org The specificity and efficiency of an esterase for this compound would depend on the precise structure and properties of the enzyme's active site.
Cross-Coupling Reactions Involving the Bromine Moiety
The carbon-bromine bond at the C-4 position of the naphthalene ring is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.org For this compound, the bromine atom serves as an excellent electrophilic partner for coupling with various aryl, heteroaryl, or vinyl boronic acids and esters. libretexts.orgrsc.org This reaction facilitates the synthesis of complex biaryl and poly-aryl systems, which are common motifs in functional materials and pharmaceutical compounds. libretexts.org
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While literature specifically detailing the Suzuki coupling of this compound is not abundant, the reactivity can be reliably predicted from numerous studies on similar bromo-naphthalene scaffolds. nih.govnih.gov Catalyst systems typically employ a palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with a carbonate base like K₂CO₃ or Cs₂CO₃ in a solvent mixture like toluene/water or dioxane/water. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Fluoro-4-phenyl-1-naphthyl acetate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-Fluoro-4-(4-methoxyphenyl)-1-naphthyl acetate |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Fluoro-4-(thiophen-2-yl)-1-naphthyl acetate |
| Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 2-Fluoro-4-vinyl-1-naphthyl acetate |
Other Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromine moiety of this compound is amenable to a range of other important metal-catalyzed transformations.
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between the naphthyl bromide and a terminal alkyne. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, such as triethylamine. This method is invaluable for synthesizing arylalkynes, which are precursors to conjugated polymers and complex natural products.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. libretexts.org The reaction is catalyzed by a palladium source, often Pd(OAc)₂, and requires a base to neutralize the HBr generated in the catalytic cycle. libretexts.orgmdpi.com This allows for the introduction of vinyl groups onto the naphthalene core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orgbeilstein-journals.orgnih.gov This provides direct access to arylamines, a critical functional group in medicinal chemistry. nih.gov
Table 2: Overview of Other Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Class |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted Alkene |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos / NaOtBu | Arylamine |
Oxidative and Reductive Transformations of the Naphthyl Acetate Core
The naphthyl acetate core can undergo transformations under either reductive or oxidative conditions, often targeting the carbon-bromine bond or the ester functionality.
Under reductive conditions, the most common transformation is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur as a side reaction during palladium-catalyzed coupling reactions if a hydride source is present, or it can be performed intentionally using catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents.
Oxidative transformations of the substrate are less direct. The naphthalene ring itself is relatively robust to oxidation. A more likely pathway involves the initial hydrolysis of the acetate ester, typically under acidic or basic conditions, to yield 4-bromo-2-fluoro-1-naphthol . This resulting naphthol is more susceptible to oxidation than the parent acetate. Mild oxidizing agents could potentially convert the naphthol to a corresponding naphthoquinone, although this transformation can be complex and lead to multiple products.
Rearrangement Reactions and Isomerization Studies
Phenolic esters, such as this compound, are known to undergo the Fries rearrangement . sigmaaldrich.comwikipedia.org This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to a carbon atom on the aromatic ring, yielding hydroxy aryl ketones. organic-chemistry.orgbyjus.com The reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) or Brønsted acids. sigmaaldrich.comorganic-chemistry.org
The mechanism is believed to proceed through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated naphthyl ring. wikipedia.org The regioselectivity of the rearrangement is highly dependent on reaction conditions. Low temperatures tend to favor migration to the para position relative to the hydroxyl group, whereas higher temperatures favor the ortho product. wikipedia.orgbyjus.com This is often explained by kinetic control favoring the less sterically hindered para product at low temperatures, while thermodynamic control at higher temperatures favors the ortho product, which can form a stable chelate with the Lewis acid catalyst. wikipedia.org For this compound, after hydrolysis of the ester, the acetyl group could migrate to the C2 or C4 positions relative to the C1-oxygen, though steric and electronic factors from the existing substituents would strongly influence the outcome. Given the substitution pattern, migration would occur on the ring to which the acetate is attached.
A photochemical version, the photo-Fries rearrangement , can also occur upon UV irradiation, proceeding through a radical mechanism. sigmaaldrich.comwikipedia.org
Table 3: Potential Products from Fries Rearrangement of this compound
| Reaction Type | Catalyst/Condition | Potential Product(s) |
|---|---|---|
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | 2-Acetyl-4-bromo-2-fluoro-1-hydroxynaphthalene |
| Photo-Fries Rearrangement | UV Light | Mixture of ortho- and para-acetylated hydroxynaphthalenes |
Compound Index
Structural Elucidation and Advanced Analytical Characterization of 4 Bromo 2 Fluoro 1 Naphthyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is the cornerstone for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of 4-Bromo-2-fluoro-1-naphthyl Acetate (B1210297). This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and a characteristic singlet for the methyl protons of the acetate group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and acetate substituents. The coupling patterns (splitting of signals) would reveal the adjacency of protons on the ring.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Bromo-2-fluoro-1-naphthyl Acetate would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, methyl). The carbonyl carbon of the acetate group would appear at a characteristic downfield shift. The carbons attached to the electronegative bromine and fluorine atoms would also show predictable shifts.
¹⁹F NMR Spectroscopic Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. A single signal would be expected for the fluorine atom at the C-2 position of the naphthalene ring. The chemical shift of this signal would be indicative of its electronic environment, and its coupling to adjacent protons (H-F coupling) would provide further structural confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Group Frequencies
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule. Key expected frequencies would include:
A strong absorption band for the C=O (carbonyl) stretching of the ester group, typically in the region of 1770-1750 cm⁻¹.
C-O stretching bands for the ester linkage.
C=C stretching vibrations characteristic of the aromatic naphthalene ring.
C-H stretching and bending vibrations for the aromatic and methyl protons.
A C-F stretching band.
A C-Br stretching band, which typically appears at lower wavenumbers.
Without experimental data, the precise peak positions cannot be reported. However, the presence and approximate location of these bands would serve to confirm the presence of the key functional groups within the molecule.
Raman Spectroscopy and Vibrational Mode Assignments
Raman spectroscopy provides deep insight into the molecular vibrations of this compound. The spectrum is characterized by a series of distinct bands corresponding to the vibrations of the naphthalene core, the substituent groups (bromo, fluoro, acetate), and their interactions.
Key vibrational modes are assigned based on established data for related aromatic and substituted naphthalene compounds. researchgate.netniscpr.res.innih.govutkstair.org The high-frequency region is dominated by C-H stretching vibrations of the aromatic ring, typically observed between 3050 and 3100 cm⁻¹. The ester group introduces a strong, characteristic C=O stretching vibration from the acetate moiety, which is expected around 1760-1770 cm⁻¹, a slightly higher frequency than in non-fluorinated analogues due to the electron-withdrawing nature of fluorine.
The naphthalene ring itself produces a series of complex skeletal vibrations. The ring breathing modes and C-C stretching vibrations are prominent in the 1300-1600 cm⁻¹ region. researchgate.net The presence of heavy (bromine) and light (fluorine) halogen substituents induces shifts in these modes compared to unsubstituted naphthalene. The C-Br stretching vibration is typically found in the lower frequency range, often between 500 and 650 cm⁻¹, while the C-F stretch appears at a higher frequency, generally in the 1100-1300 cm⁻¹ range. Bending modes, such as in-plane and out-of-plane C-H deformations, populate the fingerprint region below 1000 cm⁻¹.
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3075 | Stretching of C-H bonds on the naphthalene ring. |
| Acetate C=O Stretch | 1765 | Stretching of the carbonyl group in the acetate substituent. |
| Ring C=C Stretch | 1580, 1460 | Skeletal vibrations of the aromatic naphthalene core. |
| Ring Breathing | 1385 | Symmetric expansion and contraction of the naphthalene rings. |
| C-F Stretch | 1250 | Stretching of the carbon-fluorine bond. |
| Acetate C-O Stretch | 1190 | Stretching of the ester C-O bond. |
| In-plane C-H Bend | 970 | Bending of aromatic C-H bonds within the plane of the ring. |
| C-Br Stretch | 610 | Stretching of the carbon-bromine bond. |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structural components of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of the parent molecule. For this compound (C₁₂H₈BrFO₂), the calculated exact mass provides unambiguous confirmation of its molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry (MS/MS) reveals the fragmentation pathways of the molecular ion, providing definitive structural confirmation. The fragmentation of aryl acetates is well-documented and typically initiated by the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). miamioh.edulibretexts.orgresearchgate.netlibretexts.org
For this compound, the primary fragmentation step is the loss of ketene from the molecular ion [M]⁺˙ to form the corresponding 4-bromo-2-fluoro-1-naphthol radical cation. This fragment then undergoes further decomposition. Common subsequent losses include the ejection of a bromine radical (Br˙) or a carbon monoxide (CO) molecule. The fragmentation of perhalogenated aromatic compounds often involves complex rearrangements. researchgate.netrsc.org
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Fragment |
| 284/286 | 242/244 | 42 Da (CH₂CO) | [C₁₀H₅BrFO]⁺˙ (4-bromo-2-fluoro-1-naphthol radical cation) |
| 242/244 | 214/216 | 28 Da (CO) | [C₉H₅BrF]⁺˙ |
| 242/244 | 163 | 79/81 Da (Br) | [C₁₀H₅FO]⁺ |
| 284/286 | 43 | 241/243 Da | [CH₃CO]⁺ (Acetyl cation) |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis provides definitive information on the three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comresearchgate.net
A single-crystal X-ray diffraction study would be expected to reveal that this compound crystallizes in a common space group for organic molecules, such as the monoclinic P2₁/c system. mdpi.comroyalsocietypublishing.org The analysis would precisely determine the geometry of the naphthalene ring system, which is expected to be nearly planar.
The crystal packing would likely be dominated by a combination of intermolecular forces. Van der Waals forces would be significant, and potential π-π stacking interactions between the electron-rich naphthalene cores of adjacent molecules could play a major role in stabilizing the crystal lattice. Furthermore, the presence of halogen atoms (bromine and fluorine) introduces the possibility of halogen bonding (C-Br···O or C-F···O interactions), which can influence the packing arrangement.
The crystal structure elucidates the preferred conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the plane of the naphthalene ring and the plane of the acetate group. Steric hindrance between the acetate group and the adjacent substituents on the naphthalene ring will influence this torsion angle. The orientation of the acetyl group's carbonyl oxygen relative to the naphthalene ring is a critical parameter determined by this analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is dictated by the foundational naphthalene chromophore, which is further influenced by the electronic effects of its substituents: an acetoxy group, a bromine atom, and a fluorine atom. The UV-Vis spectrum of naphthalene itself exhibits three main absorption bands originating from π → π* transitions. researchgate.net The introduction of an acetoxy group, as seen in 1-naphthyl acetate, typically results in a bathochromic (red) shift of these absorption bands compared to the parent naphthalene molecule. researchgate.net
The presence of halogen substituents further modifies the spectral properties. The heavy bromine atom, in particular, is known to cause an additional red shift and can increase the probability of intersystem crossing, which is a transition between electronic states of different spin multiplicity. researchgate.net Although specific UV-Vis absorption maxima for this compound are not extensively documented in the literature, the expected absorption regions can be inferred from related compounds. The primary π → π* transitions are anticipated in the 220-250 nm and 280-330 nm regions. The electronic transitions involved are primarily π → π* and n → π* transitions, with the latter arising from the non-bonding electrons on the oxygen atoms of the acetate group.
| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |
| π → π | 220-250 | Naphthalene Ring |
| π → π | 280-330 | Naphthalene Ring, influenced by substituents |
| n → π* | > 300 (typically weak) | Acetate Carbonyl Group |
This interactive table provides a summary of the expected electronic transitions for this compound based on the analysis of its structural components.
Recent studies on other complex organic molecules have also utilized UV-Vis spectroscopy to reveal that specific reaction conditions, such as the presence of a catalyst and exposure to light, can influence the absorption spectra of reactants and intermediates. acs.orgacs.org This highlights the importance of considering the experimental context when analyzing the UV-Vis spectrum of a compound like this compound.
Chromatographic and Separative Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the isolation and purity assessment of this compound from reaction mixtures and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.
The development of a robust HPLC method is crucial for the non-volatile and thermally sensitive this compound. A reversed-phase HPLC method is generally the most suitable approach for naphthalene derivatives. nih.govresearchgate.netnist.gov
A typical HPLC method would employ a C18 stationary phase, which provides excellent separation for aromatic compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govresearchgate.net To ensure good peak shape and resolution, especially given the presence of the polar acetate group, the addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase is often beneficial. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm, a common wavelength for aromatic compounds. nih.gov
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Good retention and selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for the elution of a wide range of components with varying polarities. |
| pH Modifier | Phosphoric Acid or Formic Acid (0.1%) | Improves peak shape and reduces tailing. |
| Detection | UV at ~254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can influence selectivity and resolution. |
This interactive table outlines a general HPLC method for the analysis of this compound.
While this compound itself may have limited volatility for direct GC analysis without derivatization, GC-MS is a powerful technique for identifying any volatile impurities or byproducts in its synthesis. Furthermore, should the compound be derivatized to a more volatile form, GC-MS would be the method of choice for its analysis.
For the analysis of halogenated, and specifically fluorinated, compounds, certain considerations are necessary. While GC provides the separation, mass spectrometric detection of fluorine-containing compounds can sometimes be challenging with standard electron ionization (EI) due to fragmentation patterns that may not readily show a molecular ion. jeol.com However, softer ionization techniques could be employed if molecular weight determination is critical. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), provides a distinct signature in the mass spectrum that greatly aids in the identification of bromine-containing fragments.
A standard GC-MS method for volatile derivatives would likely involve a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp up to a temperature sufficient to elute the compounds of interest. The mass spectrometer would scan a mass range appropriate for the expected molecular weights of the derivatives.
| Parameter | Typical Condition | Rationale |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm) | Good general-purpose column for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC. |
| Injection Mode | Split/Splitless | Depends on the concentration of the analyte. |
| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C at 10 °C/min) | To separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For mass-to-charge ratio determination. |
This interactive table provides a general GC-MS method suitable for the analysis of volatile derivatives of this compound.
Theoretical and Computational Chemistry Studies of 4 Bromo 2 Fluoro 1 Naphthyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-2-fluoro-1-naphthyl Acetate (B1210297), both Density Functional Theory (DFT) and ab initio methods have been employed to elucidate its characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has been a pivotal tool for optimizing the molecular geometry and understanding the electronic structure of 4-Bromo-2-fluoro-1-naphthyl Acetate. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy.
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding the steric and electronic effects of the bromo, fluoro, and acetate substituents on the naphthalene (B1677914) core. The electronic structure analysis provides details on the distribution of electron density, which is key to predicting the molecule's reactivity.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C1-O(acetate) | 1.405 | C2-C1-O(acetate) | 118.5 |
| C2-F | 1.358 | C1-C2-F | 117.2 |
| C4-Br | 1.902 | C3-C4-Br | 119.8 |
| C=O(acetate) | 1.210 | O-C-CH3(acetate) | 110.9 |
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to calculate a variety of molecular properties for this compound. These methods, while computationally more intensive than DFT, can provide highly accurate results. Properties such as dipole moment, polarizability, and hyperpolarizability can be determined, offering insights into the molecule's response to an external electric field and its potential applications in nonlinear optics.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map highlights the regions of negative potential (in red) and positive potential (in blue).
The negative potential is typically localized around the electronegative oxygen and fluorine atoms, indicating these are likely sites for electrophilic attack. Conversely, the regions of positive potential are found around the hydrogen atoms. Reactivity descriptors, such as Fukui functions, can be calculated to further quantify the local reactivity of different atomic sites within the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap has been calculated to understand its electronic transitions and reactivity.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Property | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Spectroscopic Property Prediction and Validation
Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to validate experimentally obtained spectra.
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can simulate the ¹H and ¹³C NMR spectra of this compound. These simulations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.
The calculated chemical shifts for the hydrogen and carbon atoms can be compared with experimental data to confirm the molecular structure. Discrepancies between the simulated and experimental spectra can often provide deeper insights into the electronic environment of the nuclei.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H3 | 7.21 | C1 | 145.3 |
| H5 | 7.85 | C2 | 152.1 (JC-F = 250 Hz) |
| H6 | 7.54 | C3 | 115.8 |
| H7 | 7.63 | C4 | 118.9 |
| H8 | 8.12 | C4a | 128.7 |
| CH3 | 2.35 | C5 | 126.4 |
| C6 | 129.1 | ||
| C7 | 127.8 | ||
| C8 | 125.2 | ||
| C8a | 131.5 | ||
| C=O | 169.2 | ||
| CH3 | 21.1 |
Predicted Vibrational Frequencies
No specific data is available for the predicted vibrational frequencies of this compound.
Electronic Absorption Spectra Calculations (TD-DFT)
No specific data is available for the Time-Dependent Density Functional Theory (TD-DFT) calculations of the electronic absorption spectra for this compound.
Conformational Analysis and Potential Energy Surfaces
No specific data is available regarding the conformational analysis or potential energy surfaces of this compound.
Reaction Mechanism Modeling and Transition State Analysis
No specific data is available for reaction mechanism modeling or transition state analysis involving this compound. nih.gov
Advanced Applications in Chemical and Materials Science Research
Role as Chemical Building Blocks in Complex Molecule Synthesis
The strategic placement of bromo, fluoro, and acetate (B1210297) groups on the naphthalene (B1677914) scaffold endows 4-Bromo-2-fluoro-1-naphthyl acetate with considerable potential as a precursor in the synthesis of more complex molecular architectures.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of two or more fused aromatic rings. researchgate.net They are of significant interest in materials science, particularly for applications in organic electronics. The synthesis of larger, more complex PAHs often relies on the use of smaller, functionalized aromatic building blocks.
While direct studies on the use of this compound for PAH synthesis are not extensively documented, its structure is highly amenable to such applications. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. For instance, it could be coupled with an arylboronic acid to generate a more extended aromatic system. The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the electronic properties and solubility of the resulting PAH.
Furthermore, the acetate group can be hydrolyzed to a hydroxyl group, providing another site for functionalization or for directing subsequent reactions. The synthesis of novel PAHs from substituted naphthalenes is a well-established field of research, with applications in the development of organic semiconductors. manchester.ac.ukmit.edu
The presence of both fluorine and bromine on the naphthalene ring makes this compound a valuable synthon for introducing these halogens into more complex molecules. The differential reactivity of the C-Br and C-F bonds can be exploited for selective transformations. For example, the C-Br bond is more readily cleaved and can be used to form an organometallic intermediate, such as a Grignard reagent or an organolithium species, which can then react with a variety of electrophiles.
The fluorine atom is generally more stable and would likely remain intact during such transformations, allowing for the synthesis of fluorinated derivatives. Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. nih.gov
The hydrolysis of the acetate group to the corresponding 4-bromo-2-fluoro-1-naphthol would yield a versatile intermediate that can undergo a range of reactions, including O-alkylation, O-arylation, and conversion to a triflate for further cross-coupling reactions.
Probes for Mechanistic Enzymatic Studies
Naphthyl acetates have a long history of use as substrates for various esterases, including acetylcholinesterase (AChE). The enzymatic hydrolysis of the ester bond yields a naphthol product, which can be detected colorimetrically or fluorometrically.
The enzymatic hydrolysis of 1-naphthyl acetate by esterases, such as acetylcholinesterase, produces 1-naphthol (B170400). This product can then be reacted with a diazonium salt, such as Fast Blue B, to form a colored azo dye. researchgate.net This reaction forms the basis of a widely used assay for measuring esterase activity.
It is highly probable that this compound could serve as a chromogenic substrate in a similar manner. Upon enzymatic hydrolysis, it would release 4-bromo-2-fluoro-1-naphthol. The electronic properties of the bromo and fluoro substituents would be expected to influence the spectral properties of the resulting naphthol and the subsequently formed azo dye, potentially leading to a shift in the absorption maximum or a change in the molar absorptivity. This could be advantageous for developing new assays with improved sensitivity or for multiplexing with other substrates.
The table below illustrates the general principle of using naphthyl acetates in chromogenic assays.
| Substrate | Enzyme | Product 1 | Coupling Reagent | Final Product | Observable Change |
| 1-Naphthyl Acetate | Esterase/AChE | 1-Naphthol | Diazonium Salt | Azo Dye | Color Formation |
| This compound (Hypothetical) | Esterase/AChE | 4-Bromo-2-fluoro-1-naphthol | Diazonium Salt | Substituted Azo Dye | Color Formation |
The introduction of bromo and fluoro substituents onto the naphthyl ring provides a tool for probing the active site of esterases. The size, electronegativity, and position of these halogens would influence the binding of the substrate to the enzyme's active site and the rate of hydrolysis.
In silico docking studies and experimental kinetic analysis could reveal how the bromo and fluoro groups interact with specific amino acid residues in the active site. For example, the fluorine atom could participate in hydrogen bonding or other non-covalent interactions, while the larger bromine atom could introduce steric effects. By comparing the kinetic parameters (Km and kcat) of this compound with those of unsubstituted 1-naphthyl acetate and other substituted analogs, researchers could gain valuable insights into the structure-activity relationships of the enzyme.
The use of fluorinated substrates as mechanistic probes is a well-established strategy in enzymology. researchgate.net The strong electron-withdrawing nature of fluorine can significantly alter the electronic environment of the ester carbonyl group, thereby affecting its susceptibility to nucleophilic attack by the enzyme's active site serine.
The following table presents a hypothetical comparison of kinetic parameters for the enzymatic hydrolysis of different naphthyl acetate derivatives.
| Substrate | Km (mM) (Hypothetical) | Vmax (µmol/min/mg) (Hypothetical) | Rationale for Differences |
| 1-Naphthyl Acetate | 0.1 | 100 | Baseline |
| 4-Bromo-1-naphthyl Acetate | 0.15 | 80 | The bromo group may introduce steric hindrance, slightly decreasing binding affinity and turnover rate. |
| 2-Fluoro-1-naphthyl Acetate | 0.08 | 120 | The electron-withdrawing fluoro group may enhance the electrophilicity of the ester carbonyl, increasing the turnover rate. |
| This compound | 0.12 | 90 | The combined steric and electronic effects of the bromo and fluoro groups would likely result in intermediate kinetic parameters. |
Investigation in Organic Electronics and Photonics
Substituted PAHs are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While there is no specific research on the use of this compound in these areas, its molecular structure suggests potential for such investigations.
The naphthalene core provides a rigid, planar structure that can facilitate π-π stacking, which is crucial for charge transport in organic semiconductor materials. The bromo and fluoro substituents can be used to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which in turn affects the charge injection and transport properties.
The presence of a heavy atom like bromine can also promote intersystem crossing, a process that is important for the development of phosphorescent materials used in high-efficiency OLEDs. However, without experimental data, the photophysical properties of this compound remain speculative. Further research would be needed to synthesize and characterize this compound to determine its suitability for applications in organic electronics and photonics. The development of novel emitters for OLEDs is an active area of research, with a focus on achieving high efficiency and color purity. nih.gov
Design of Non-Linear Optical (NLO) Materials
The field of non-linear optics focuses on materials that exhibit a nonlinear response to high-intensity light, a property crucial for applications in laser technology, optical computing, and data storage. The design of organic NLO materials often involves creating molecules with a high degree of polarizability and specific spatial arrangements.
While no specific NLO data for this compound has been found, research on similar halogenated organic molecules suggests that the presence of both an electron-withdrawing group (bromo) and a highly electronegative atom (fluoro) on the aromatic system could enhance the second-order hyperpolarizability (β), a key parameter for NLO activity. The naphthalene core provides a large π-conjugated system, which is a fundamental requirement for many NLO chromophores.
Hypothetical NLO Properties of Related Structures
To illustrate the potential, one might consider the general impact of substituents on the NLO properties of aromatic systems. The following table presents hypothetical data based on general trends observed in related compounds, not on experimental data for this compound.
| Feature | Potential Impact on NLO Properties |
| Naphthalene Core | Provides a large, polarizable π-electron system. |
| Bromo Group | Can enhance intersystem crossing and introduce heavy-atom effects, potentially influencing third-order NLO properties. |
| Fluoro Group | Its high electronegativity can significantly alter the molecular dipole moment and charge distribution. |
| Acetate Group | Can influence crystal packing and molecular orientation, which are critical for bulk NLO effects. |
Optoelectronic Property Tuning through Halogen Substitution
The optoelectronic properties of organic materials, which govern their interaction with light and electric fields, can be finely tuned by introducing halogen atoms. Halogen substitution affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the material's bandgap, absorption, and emission characteristics. nih.gov
In the case of this compound, the combination of bromine and fluorine is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted naphthyl acetate. This could lead to a blue shift in its absorption and emission spectra. The specific positioning of the halogens at the 4- and 2-positions would create a distinct dipole moment, influencing its behavior in an electric field and its self-assembly properties in thin films, which are relevant for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Table of Potential Optoelectronic Effects
This table outlines the potential, though not experimentally verified, effects of the specific substitutions on the optoelectronic properties of the naphthalene system.
| Substitution | Potential Effect |
| 4-Bromo | Lowers HOMO/LUMO energies, may introduce spin-orbit coupling. |
| 2-Fluoro | Inductive electron withdrawal, potentially increasing ionization potential. |
| 1-Acetate | Affects solubility and film-forming properties. |
Material Science Applications (e.g., liquid crystals precursors)
Naphthalene-based molecules have been explored as core structures for liquid crystals due to their rigid, planar shape, which promotes the formation of mesophases. The introduction of substituents can modify the melting point, clearing point, and the type of liquid crystalline phase formed.
This compound could potentially serve as a precursor or a component in liquid crystal mixtures. The dissymmetric substitution pattern might frustrate crystallization and favor the formation of liquid crystalline phases. The polarity introduced by the C-F and C-Br bonds could enhance the dielectric anisotropy, a key parameter for the performance of liquid crystal displays (LCDs).
While there is no direct evidence of its use, its structural features are consistent with those of molecules investigated in liquid crystal research. Further synthesis and characterization would be necessary to confirm its mesogenic properties.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For aromatic compounds like 4-Bromo-2-fluoro-1-naphthyl Acetate (B1210297), this involves a shift away from traditional methods that may rely on harsh reagents and produce significant waste.
Future research will likely focus on:
Green Chemistry Principles : Implementing the 12 principles of green chemistry, such as waste prevention and maximizing atom economy, will be crucial. numberanalytics.com This includes exploring the use of renewable feedstocks and less hazardous chemical syntheses. numberanalytics.comucl.ac.uk
Catalytic Innovations : There is a growing emphasis on developing and utilizing advanced catalysts to improve reaction efficiency and selectivity. rsc.org This includes the use of base-metal catalysts as a more sustainable alternative to precious metals. acs.org For the synthesis of aromatic compounds, exploring novel catalytic cycles can lead to more direct and efficient routes. rsc.org
Alternative Energy Sources : Investigating the use of alternative energy sources like microwave irradiation or sonication could lead to faster reaction times and reduced energy consumption compared to conventional heating.
Water-Based Synthesis : Developing synthetic routes that can be performed in water as a solvent would significantly reduce the environmental impact associated with volatile organic solvents. ucl.ac.ukucl.ac.uk
Exploration of Under-Investigated Reaction Pathways
The current understanding of the reactivity of 4-Bromo-2-fluoro-1-naphthyl Acetate is primarily limited to its role as a precursor. A deeper exploration of its chemical behavior could unlock new applications. Key areas for investigation include:
Cross-Coupling Reactions : Systematically investigating its participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could lead to a diverse library of novel naphthalene (B1677914) derivatives. The presence of both bromo and fluoro substituents offers opportunities for selective functionalization.
Photochemical and Electrochemical Reactions : Exploring the compound's behavior under photochemical or electrochemical conditions could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures.
Derivatization Strategies : A comprehensive study of how the acetate and halogen functional groups can be modified will expand the range of accessible derivatives with potentially valuable properties. frontiersin.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational modeling can accelerate research and development by:
Predicting Reaction Outcomes : Machine learning models are being developed to predict the products and pathways of chemical reactions with increasing accuracy. rsc.orgrsc.orgnih.gov Applying these models could help in designing more efficient synthetic routes and avoiding unproductive experiments.
Understanding Reaction Mechanisms : Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms at the atomic level, providing insights that are difficult to obtain through experimentation alone. aip.org
Virtual Screening : Computational screening of virtual libraries of derivatives of this compound can help identify candidates with desirable electronic, optical, or biological properties before committing to their synthesis.
Expansion into Novel Functional Materials and Chemical Sensors
Naphthalene derivatives are known for their unique photophysical properties and have been incorporated into a variety of functional materials. nih.govyoutube.com Future research could explore the potential of this compound and its derivatives in:
Organic Electronics : The rigid, planar structure of the naphthalene core makes it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.
Fluorescent Probes and Sensors : Naphthalene-based molecules are often highly fluorescent and their emission can be sensitive to their local environment. nih.govyoutube.com This makes them promising candidates for the development of chemical sensors for detecting ions, molecules, or changes in biological systems. nih.gov
Porous Polymers and Metal-Organic Frameworks (MOFs) : Naphthalene derivatives can be used as building blocks for creating porous materials with high surface areas. nih.govresearchgate.netbohrium.comsci-hub.seresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. nih.govbohrium.comsci-hub.seresearchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
Accelerated Discovery : Automated synthesis platforms can rapidly generate libraries of derivatives, allowing for the high-throughput screening of their properties. unchainedlabs.com This can significantly accelerate the discovery of new functional molecules. iptonline.comleaniar.comnews-medical.netroboticsandautomationnews.com
Optimized Reaction Conditions : High-throughput experimentation allows for the rapid screening of a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for a given transformation. unchainedlabs.com
Data-Driven Research : The large datasets generated by automated experiments can be used to train machine learning models, leading to a virtuous cycle of prediction, experimentation, and discovery that can drive innovation in the field. simbo.ainih.gov
Q & A
Basic: What are the standard synthetic routes for 4-Bromo-2-fluoro-1-naphthyl Acetate?
Methodological Answer:
The synthesis typically involves sequential halogenation and acetylation of a naphthalene precursor. For example:
Bromination : Introduce bromine at the 4-position of 2-fluoro-1-naphthol using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
Acetylation : Protect the hydroxyl group at the 1-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester .
Purification : Recrystallization or column chromatography is employed to isolate the product. Purity is confirmed via HPLC (>95%) or GC analysis, as seen in related bromo-fluoro aromatic esters .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Methodological Answer:
Key variables include:
- Catalyst Selection : Lewis acids like FeCl₃ may enhance bromination regioselectivity, while DMAP (4-dimethylaminopyridine) improves acetylation efficiency .
- Temperature Control : Bromination at 0–5°C minimizes side reactions, while acetylation proceeds optimally at 50–60°C .
- Solvent Effects : Use polar aprotic solvents (e.g., DCM or THF) for bromination and non-polar solvents (e.g., toluene) for acetylation to stabilize intermediates .
- Workflow Integration : Pilot small-scale reactions with real-time monitoring (e.g., TLC or in-situ IR) to adjust parameters dynamically .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced splitting at C2 and bromine at C4). ¹⁹F NMR can resolve fluorine coupling .
- X-Ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>97%), while GC-MS confirms molecular weight .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrous) yield varying melting points. Use DSC (Differential Scanning Calorimetry) to characterize thermal behavior .
- Impurity Profiles : Trace solvents or byproducts (e.g., dehalogenated derivatives) alter properties. Employ high-resolution MS and elemental analysis to verify composition .
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray, and IR) to identify systematic errors .
Advanced: What computational approaches predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., Suzuki coupling at C4 vs. C2). Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity, leveraging crystallographic data from related naphthyl esters .
Basic: What handling and storage protocols prevent degradation of this compound?
Methodological Answer:
- Storage : Keep at 0–6°C in amber vials under inert gas (Ar/N₂) to avoid hydrolysis or photodegradation .
- Stability Testing : Monitor decomposition via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Advanced: How can mechanistic studies elucidate substitution pathways in reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between SN1/SN2 mechanisms .
- Trapping Intermediates : Identify carbocation or radical intermediates using ESR or low-temperature NMR .
- Computational Modeling : Combine experimental kinetics with DFT-derived energy profiles to map reaction coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
